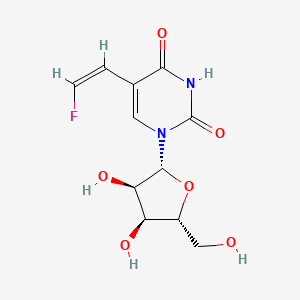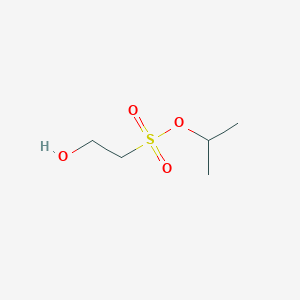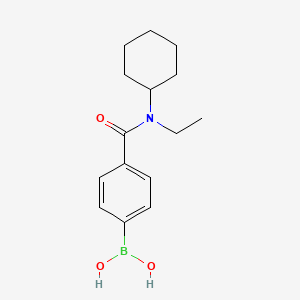
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide is a complex organic compound with a unique structure that includes a dioxolane ring, a difluoromethoxy group, and a phenylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the dioxolane ring and the difluoromethoxy group. These intermediates are then coupled with a phenylbenzamide derivative under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.
作用機序
The mechanism by which N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds to N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide include other benzamide derivatives, dioxolane-containing compounds, and difluoromethoxy-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds in terms of reactivity, stability, and potential activity.
特性
CAS番号 |
864685-32-5 |
|---|---|
分子式 |
C18H17F2NO4 |
分子量 |
349.3 g/mol |
IUPAC名 |
3-(difluoromethoxy)-N-(1,3-dioxolan-2-ylmethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2 |
InChIキー |
VLCBXNZQDOFPNS-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)











